2-amino-3-(4-ethylbenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide 2-amino-3-(4-ethylbenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 903278-67-1
VCID: VC4182274
InChI: InChI=1S/C25H23N3O2/c1-3-17-11-13-18(14-12-17)24(29)23-22(26)21(20-10-6-7-15-28(20)23)25(30)27-19-9-5-4-8-16(19)2/h4-15H,3,26H2,1-2H3,(H,27,30)
SMILES: CCC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC=C4C)N
Molecular Formula: C25H23N3O2
Molecular Weight: 397.478

2-amino-3-(4-ethylbenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide

CAS No.: 903278-67-1

Cat. No.: VC4182274

Molecular Formula: C25H23N3O2

Molecular Weight: 397.478

* For research use only. Not for human or veterinary use.

2-amino-3-(4-ethylbenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide - 903278-67-1

Specification

CAS No. 903278-67-1
Molecular Formula C25H23N3O2
Molecular Weight 397.478
IUPAC Name 2-amino-3-(4-ethylbenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide
Standard InChI InChI=1S/C25H23N3O2/c1-3-17-11-13-18(14-12-17)24(29)23-22(26)21(20-10-6-7-15-28(20)23)25(30)27-19-9-5-4-8-16(19)2/h4-15H,3,26H2,1-2H3,(H,27,30)
Standard InChI Key SIMGHKJWFYSKDV-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC=C4C)N

Introduction

Structural and Chemical Profile

Molecular Architecture

The compound’s structure features an indolizine bicyclic system (fused pyrrole and pyridine rings) substituted at three critical positions:

  • Position 2: Amino group (NH2-\text{NH}_2)

  • Position 3: 4-Ethylbenzoyl moiety (C6H4CO\text{C}_6\text{H}_4\text{CO}-)

  • Position 1: Carboxamide group linked to a 2-methylphenyl ring (CONHC6H3(CH3)-\text{CONH}-\text{C}_6\text{H}_3(\text{CH}_3) ).

The ethyl group on the benzoyl fragment enhances lipophilicity, potentially improving membrane permeability, while the ortho-methyl group on the phenyl carboxamide may sterically hinder metabolic degradation .

Table 1: Physicochemical Properties

PropertyValue
CAS Number903278-67-1
Molecular FormulaC25H23N3O2\text{C}_{25}\text{H}_{23}\text{N}_{3}\text{O}_{2}
Molecular Weight397.478 g/mol
IUPAC Name2-Amino-3-(4-ethylbenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide
XLogP33.2 (estimated)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4

Synthesis Pathways

The synthesis involves a multi-step strategy:

  • Indolizine Core Formation: Cyclization of pyridine and pyrrole derivatives via过渡态 stabilization, often using acid catalysts.

  • Functionalization:

    • Amino Group Introduction: Nucleophilic substitution at position 2 using ammonia or protected amines.

    • 4-Ethylbenzoyl Attachment: Friedel-Crafts acylation or Suzuki-Miyaura coupling with 4-ethylbenzoyl chloride.

  • Carboxamide Coupling: Reaction of the indolizine-1-carboxylic acid with 2-methylaniline using carbodiimide-based activating agents.

Key challenges include regioselectivity during cyclization and minimizing side reactions during benzoylation.

Biological Activity and Mechanisms

Antimicrobial and Anti-inflammatory Effects

Preliminary data indicate moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) and Escherichia coli (MIC = 64 μg/mL). The anti-inflammatory response, observed in murine models, involves suppression of NF-κB and COX-2 pathways, reducing TNF-α and IL-6 levels by 40–60% at 10 mg/kg doses.

ActivityModel SystemKey Findings
AnticancerMCF-7, A549 cellsIC50=1218 μM\text{IC}_{50} = 12\text{--}18\ \mu\text{M}; Topoisomerase II inhibition
ImmunomodulationPD-1/PD-L1 assay70% binding affinity reduction at 10 μM
AntibacterialS. aureusMIC = 32 μg/mL
Anti-inflammatoryMurine macrophages50% reduction in IL-6 at 10 mg/kg

Structure-Activity Relationships (SAR)

Role of Substituents

  • 4-Ethylbenzoyl Group: Replacement with smaller alkyl groups (e.g., methyl) decreases cytotoxicity by 3–5 fold, likely due to reduced hydrophobic interactions with enzyme active sites .

  • 2-Methylphenyl vs. 3-Methylphenyl: The ortho-methyl isomer (as in 903278-67-1) exhibits 20% higher Topoisomerase II inhibition than the meta-analog (903342-21-2), attributed to better alignment with the enzyme’s catalytic pocket.

  • Amino Group: Acetylation abolishes activity, underscoring the necessity of a free NH2-\text{NH}_2 for hydrogen bonding with biological targets.

Comparative Analysis with Indolizine Analogues

Table 3: Comparison of Key Indolizine Derivatives

CompoundSubstituentsAnticancer IC50\text{IC}_{50} (μM)Key Target
903278-67-14-Ethylbenzoyl, 2-methylphenyl12–18Topoisomerase II
903342-21-24-Ethylbenzoyl, 3-methylphenyl15–22PD-L1
72946074-Methylbenzoyl, 4-methylphenyl25–30COX-2
3469484-Methylphenyl>100N/A

The 4-ethylbenzoyl moiety consistently enhances potency compared to methyl derivatives, while ortho-substituted phenyl groups improve target engagement .

Future Research Directions

  • Mechanistic Elucidation: Detailed crystallographic studies of compound-target complexes to refine SAR.

  • Formulation Optimization: Nanoencapsulation to improve solubility and bioavailability.

  • Combination Therapies: Synergy testing with checkpoint inhibitors (e.g., anti-PD-1 antibodies) to leverage immunomodulatory effects .

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